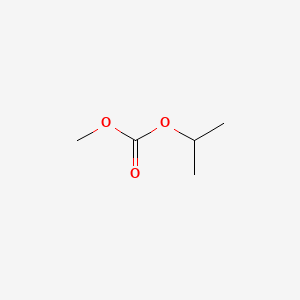

Methyl isopropyl carbonate

Description

Contextualizing Alkyl Carbonates in Modern Chemical Synthesis and Application

Alkyl carbonates are a class of organic compounds that have garnered significant attention in modern chemical research and industry. researchgate.net Their versatility makes them valuable as organic solvents, additives for fuels, and reagents in various chemical transformations. google.com Historically, the synthesis of alkyl carbonates often involved hazardous reagents like phosgene. google.com However, contemporary research focuses on greener and safer synthetic routes, such as the oxidative carbonylation of alcohols. google.com

These compounds, both cyclic and acyclic, are recognized as environmentally benign and play an increasing role in numerous fields, including the electronics industry and as fuel additives. mdpi.com Organic carbonates serve as crucial intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.net They are also employed as excellent polar aprotic solvents and as monomers for producing organic glasses, synthetic lubricants, and plasticizers. researchgate.netacs.org The growing interest in lithium batteries and green chemistry has further propelled research into dialkyl carbonates due to their favorable performance, low toxicity, and biodegradability. mdpi.com Their application extends to acting as protecting groups for alcohols and as key components in the production of polymers and coatings. researchgate.netsolubilityofthings.com

Research Trajectories and Academic Significance of Methyl Isopropyl Carbonate

This compound (MIPC) is an asymmetric alkyl carbonate that has been the subject of specific academic inquiry, particularly in the study of chemical kinetics and reaction mechanisms. A significant area of research has been its thermal decomposition, which provides insight into the stability and reactivity of carbonate compounds. researchgate.net

Detailed research findings from single-pulse shock-tube experiments have elucidated the pyrolysis of this compound. researchgate.net The study, conducted at temperatures between 716–1102 K, determined that MIPC primarily decomposes through a six-center elimination reaction. researchgate.net This process yields propene (C3H6) and methoxy (B1213986) formic acid (CH3OC(O)OH). researchgate.net The rate at which this decomposition occurs has been quantified, providing valuable data for combustion chemistry and the development of kinetic models. researchgate.netresearchgate.net A key finding from this research is that alkyl carbonates exhibit higher reactivity towards decomposition via six-center elimination compared to analogous esters. researchgate.net Furthermore, the branched structure of the isopropyl group in MIPC results in a significant increase in reactivity compared to linear alkyl carbonates. researchgate.net

Another research trajectory involves the use of asymmetric alkyl methyl carbonates, like MIPC, as methylating agents. researchgate.net These compounds offer a safer alternative to traditional methylating agents such as dimethyl sulfate, and they can be used under ambient pressure, simplifying reaction conditions. mdpi.comresearchgate.net For instance, research on the O-methylation of phenols has shown that asymmetric alkyl methyl carbonates can selectively convert phenols into their corresponding ethers, such as anisole, in the presence of a catalyst. researchgate.net The selectivity of these reactions is influenced by the choice of solvent, with dimethylformamide (DMF) and triglyme (B29127) proving to be effective reaction media. researchgate.net

Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl propan-2-yl carbonate | nih.gov |

| CAS Number | 51729-83-0 | nih.govcalpaclab.comscbt.com |

| Molecular Formula | C₅H₁₀O₃ | nih.govcymitquimica.com |

| Molecular Weight | 118.13 g/mol | nih.govcymitquimica.com |

| Appearance | Clear colorless liquid | cymitquimica.com |

| Density | 0.986 g/cm³ | epa.gov |

| Boiling Point | 121 °C | epa.gov |

| Melting Point | -34.4 °C | epa.gov |

| Flash Point | 45.3 °C | epa.gov |

| Water Solubility | 0.285 g/L | epa.gov |

| Vapor Pressure | 15.1 mmHg at 25 °C | epa.gov |

| InChI Key | RCIJMMSZBQEWKW-UHFFFAOYSA-N | nih.govcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(2)8-5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIJMMSZBQEWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427384 | |

| Record name | METHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51729-83-0 | |

| Record name | METHYL ISOPROPYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ISOPROPYL CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Methyl Isopropyl Carbonate

Thermal Decomposition and Pyrolysis Kinetics

The thermal stability of organic carbonates is a critical factor in their application and environmental fate. The decomposition of methyl isopropyl carbonate, particularly in the gas phase, is governed by specific kinetic and mechanistic pathways.

While specific experimental studies on the pyrolysis of this compound are not extensively detailed in the reviewed literature, its decomposition mechanism can be confidently inferred from studies on analogous asymmetric and symmetric dialkyl carbonates, such as diethyl carbonate. The thermal decomposition of these compounds predominantly proceeds through a unimolecular, concerted mechanism known as a six-center elimination, or retro-ene reaction.

For this compound, this pathway involves the formation of a cyclic six-membered transition state. In this process, the hydrogen atom on the isopropyl group that is beta to the carbonate oxygen is transferred to the methoxy (B1213986) group's oxygen atom. Simultaneously, the carbon-oxygen bond of the isopropyl group cleaves, and the carbon-hydrogen bond of the beta-hydrogen breaks, leading to the formation of three stable products: propene, methanol (B129727), and carbon dioxide.

The reaction can be depicted as follows: CH₃-O-C(=O)-O-CH(CH₃)₂ → [Cyclic Transition State] → CH₂=CH-CH₃ + CH₃OH + CO₂

This concerted pathway is favored because it has a lower activation energy compared to radical-based bond homolysis mechanisms. The reaction is intramolecular and does not require external reagents, proceeding cleanly in the gas phase.

In this compound, the presence of an isopropyl group, which is more sterically bulky and a better electron donor than a methyl or ethyl group, affects the stability of the molecule. The electron-donating nature of the isopropyl group can polarize the adjacent C-O bond, potentially weakening it and lowering the temperature required for decomposition compared to a symmetric carbonate like dimethyl carbonate. chemguide.co.uklibretexts.org Generally, the thermal stability of carbonates is influenced by the ability of the alkyl group to stabilize the transition state of the elimination reaction. libretexts.org The presence of a tertiary hydrogen on the isopropyl group provides a favorable site for the six-center elimination pathway to proceed.

The rate of decomposition is also dependent on experimental conditions such as heating rate and pressure. stet-review.org Studies on various carbonates show that an increased heating rate leads to a shift in the decomposition curve to higher temperatures. stet-review.org

Atmospheric Reactivity and Photochemical Degradation

Once released into the atmosphere, this compound, as a volatile organic compound (VOC), is subject to photochemical degradation processes. These reactions determine its atmospheric lifetime and its contribution to the formation of secondary pollutants like ozone.

The primary removal mechanism for most VOCs in the troposphere is reaction with the hydroxyl (OH) radical, often referred to as the "detergent" of the atmosphere. epa.gov The reaction of OH radicals with this compound proceeds primarily through hydrogen abstraction from the C-H bonds of the alkyl groups.

This compound offers several sites for hydrogen abstraction:

Primary hydrogens on the methyl group.

Primary hydrogens on the two methyl substituents of the isopropyl group.

A tertiary hydrogen at the methine position of the isopropyl group.

The rate of this reaction is the sum of the rates of abstraction from all these sites. Generally, tertiary C-H bonds are weaker and more susceptible to abstraction by OH radicals than primary C-H bonds. Therefore, it is expected that abstraction of the hydrogen from the isopropyl group's central carbon is a significant reaction channel.

τ = 1 / (k_OH * [OH])

where [OH] is the average global concentration of hydroxyl radicals in the troposphere. While a specific, experimentally determined k_OH value for this compound was not found in the reviewed literature, the general principles of such reactions are well-established for many organic compounds. epa.govnasa.gov

The contribution of a VOC to the formation of ground-level ozone is a key measure of its environmental impact. This is often quantified using the Maximum Incremental Reactivity (MIR) scale, which measures the mass of ozone formed per mass of VOC added to a simulated urban atmosphere under conditions optimal for ozone production.

The California Air Resources Board (CARB) has assigned a MIR value to this compound, which is used for regulatory purposes. This value provides a standardized measure of its potential to contribute to photochemical smog. A comparison with other organic carbonates shows how structural differences affect this potential.

As shown in the table, the reactivity and thus the ozone formation potential increase with the size and complexity of the alkyl groups. The MIR value for this compound is significantly higher than that of dimethyl carbonate, indicating a greater potential to form ozone.

Catalytic Reactivity and Selective Bond Cleavage

The carbonate group in this compound contains two distinct C-O single bonds: a methyl-oxygen bond and an isopropyl-oxygen bond. The selective cleavage of these bonds using catalysts is a key strategy for transforming the molecule into other valuable chemicals. This reactivity is analogous to the catalytic cleavage of C-O bonds in esters and ethers. ameslab.govfrontiersin.org

Different catalytic systems can be employed to target these bonds:

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, this compound can be hydrolyzed. This reaction typically involves the cleavage of the C-O bond to yield the corresponding alcohols (methanol and isopropanol) and carbon dioxide. The specific bond cleaved may depend on the reaction conditions and the stability of the potential carbocation intermediates.

Metal-Catalyzed Hydrogenolysis: Transition metal catalysts, often in the presence of hydrogen (H₂), can be used to cleave C-O bonds. frontiersin.org This process, known as hydrogenolysis, can selectively break one of the C-O linkages. For example, specific catalysts could be designed to favor the cleavage of the methyl C-O bond over the isopropyl C-O bond, or vice versa, leading to different product distributions.

Base-Catalyzed Transesterification: In the presence of a base and another alcohol, this compound can undergo transesterification, where one of its alkyl groups is exchanged. This reaction also proceeds via the cleavage of a C-O bond.

The ability to selectively cleave specific C-O bonds is crucial for the targeted synthesis of desired products and is a significant area of research in catalysis. frontiersin.orgorganic-chemistry.org

Compound Index

Mechanistic Studies of Solvent and Reagent Action

Beyond being a chemical intermediate, this compound and its analogues can act as solvents and participate directly in reactions as electrophilic reagents.

Organic carbonates are increasingly recognized as "green" solvents due to their low toxicity and biodegradability. nih.gov While specific applications of this compound as a solvent are not extensively documented in readily available literature, its properties suggest it could serve as a polar aprotic solvent. Its analogues, such as propylene (B89431) carbonate, have been utilized as stabilizing media for the synthesis of transition-metal nanoparticles. nih.gov Given its structure, this compound is soluble in organic solvents and has limited solubility in water. guidechem.com

Dialkyl carbonates are versatile electrophiles that can undergo nucleophilic substitution reactions through two primary mechanisms: bimolecular acyl-cleavage (BAc2) and bimolecular alkyl-cleavage (BAl2). The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions.

In the context of an unsymmetrical carbonate like this compound, a nucleophile can attack either the carbonyl carbon (BAc2) or one of the two different alkyl carbons (BAl2).

BAc2 Mechanism: This pathway involves a nucleophilic attack at the electrophilic carbonyl carbon, leading to the displacement of an alkoxide leaving group. This results in an alkoxycarbonylation of the nucleophile.

BAl2 Mechanism: This mechanism involves a nucleophilic attack at one of the sp3 hybridized alkyl carbons, with the carbonate moiety acting as the leaving group. This results in the alkylation of the nucleophile.

The regioselectivity of the nucleophilic attack on this compound would be influenced by the steric hindrance and electronic effects of the methyl and isopropyl groups. The isopropyl group is bulkier than the methyl group, which would likely hinder a direct SN2-type attack at the isopropyl carbon. Therefore, for BAl2 reactions, methylation is generally favored over isopropylation.

Kinetic studies on the phenolysis of asymmetric diaryl carbonates have shown that the reactivity is influenced by the electronic nature of the substituents on the leaving and non-leaving groups. nih.gov Electron-withdrawing groups on the non-leaving moiety enhance the electrophilicity of the carbonyl carbon, making the carbonate more reactive towards nucleophiles. nih.gov

Advanced Analytical and Spectroscopic Characterization in Methyl Isopropyl Carbonate Research

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are indispensable for separating methyl isopropyl carbonate from complex mixtures, which may include reactants, solvents, and side-products from its synthesis.

High-Resolution Gas Chromatography-Mass Spectrometry (GC/MS) for Product Profiling

High-resolution gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the detailed analysis of this compound and its related compounds. The separation of components is typically achieved on a capillary column with a nonpolar stationary phase, which allows for the elution of compounds based on their boiling points and interactions with the phase. sigmaaldrich.com

In a typical GC/MS analysis of organic carbonates, the instrument is programmed with a specific temperature ramp to ensure the effective separation of all volatile components. researchgate.net The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

For this compound, characteristic fragment ions can be observed in the mass spectrum. These often include the molecular ion peak, although it can be of low intensity, and more prominent peaks corresponding to the loss of specific functional groups. For instance, fragment ions with m/z values of 77.0233 (C2H5O3) can be indicative of a methyl carbonate substructure, while an ion at m/z 73.0648 (C4H9O) may suggest a butoxy moiety, which could be relevant in distinguishing it from other butyl carbonate isomers. nih.gov High-resolution mass spectrometry allows for the determination of the elemental composition of these fragments with high accuracy, aiding in the definitive identification of unknown peaks in the chromatogram. gcms.cz

Table 1: Illustrative GC/MS Data for the Analysis of a Mixture Containing this compound

| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |

| 5.8 | 45, 59, 62 | Dimethyl carbonate |

| 7.2 | 45, 59, 77 | Ethyl methyl carbonate |

| 8.5 | 59, 43, 103 | This compound |

| 9.1 | 45, 63, 91 | Diethyl carbonate |

Headspace Gas Chromatography for Volatile Impurity Determination

Headspace gas chromatography (HS-GC) is a sensitive technique used to detect and quantify volatile impurities in a sample without injecting the non-volatile matrix into the GC system. azom.com This method is particularly useful for analyzing residual solvents or low-boiling-point byproducts that may be present in a this compound product.

In this technique, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample. sigmaaldrich.com A portion of this gas is then injected into the GC for analysis. The choice of solvent for dissolving the sample is critical to ensure good sensitivity. sigmaaldrich.com The method of standard additions can be employed for accurate quantification, especially in complex matrices where matrix effects are significant. chromatographyonline.com

Spectroscopic Techniques for Structural Elucidation and Purity Confirmation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a sample, serving as a crucial tool for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the methyl group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals provides the ratio of the number of protons in each environment. The splitting pattern (multiplicity) of each signal, due to spin-spin coupling with neighboring protons, gives information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. One would expect to see separate signals for the methyl carbon, the isopropyl methine carbon, the two equivalent isopropyl methyl carbons, and the carbonate carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -OCH₃ | ~3.7 | Singlet |

| ¹H | -CH (CH₃)₂ | ~4.8 | Septet |

| ¹H | -CH(CH₃ )₂ | ~1.3 | Doublet |

| ¹³C | -OCH₃ | ~55 | - |

| ¹³C | -C H(CH₃)₂ | ~75 | - |

| ¹³C | -CH(C H₃)₂ | ~22 | - |

| ¹³C | C =O | ~155 | - |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nist.gov These techniques are excellent for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the carbonate group, typically in the region of 1740-1750 cm⁻¹. acs.org Other significant bands would include C-O stretching vibrations and various C-H bending and stretching vibrations. mdpi.comnih.gov

Raman spectroscopy can also be used to identify the characteristic vibrations of the carbonate group and the alkyl chains. researchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2980-2850 | C-H stretching (alkyl) |

| ~1745 | C=O stretching (carbonate) |

| ~1260 | C-O stretching (asymmetric) |

| ~1080 | C-O stretching (symmetric) |

Emerging Analytical Methodologies for Trace Analysis and In-Situ Monitoring

The field of analytical chemistry is continually evolving, with new techniques being developed for more sensitive and real-time analysis. For organic carbonates like this compound, emerging methods focus on trace-level detection and the ability to monitor reactions as they occur.

High-resolution mass spectrometry, such as Orbitrap MS, is increasingly being used in conjunction with GC for the analysis of complex mixtures of organic carbonates. nih.govgcms.cz This technology provides very high mass accuracy, which allows for the confident identification of unknown compounds, even at trace levels.

In-situ monitoring techniques are also gaining importance. For example, in the synthesis of related cyclic carbonates, in-situ X-ray absorption spectroscopy has been used to monitor the structure of catalysts under reaction conditions. stanford.edu Similarly, techniques like in-situ Raman spectroscopy could potentially be used to follow the formation of this compound in real-time, providing valuable kinetic and mechanistic information. researchgate.net The development of electrochemical sensors and membrane inlet mass spectrometry also offers new possibilities for real-time monitoring of organic compounds. univ-rennes.fr

Computational and Theoretical Chemistry Studies of Methyl Isopropyl Carbonate

Quantum Chemical Modeling of Energetics and Molecular Properties

Quantum chemical modeling is instrumental in elucidating the electronic structure, stability, and potential reaction pathways of methyl isopropyl carbonate. Through these calculations, a detailed picture of the molecule's energetic landscape can be constructed.

While specific, in-depth studies detailing the electronic structure of this compound using Density Functional Theory (DFT) and ab initio methods are not widely available in the public literature, the properties of analogous organic carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) are well-documented. These studies provide a strong basis for understanding the electronic characteristics of MIC.

DFT methods, such as those employing the B3LYP functional, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are commonly used to optimize molecular geometries and calculate vibrational frequencies. researchgate.netresearchgate.netznaturforsch.com For simple carbonates, these calculations reveal key structural parameters. For instance, the geometry of the carbonate group is characterized by a planar arrangement around the central carbon atom, with C=O bond lengths being shorter and thus stronger than the C-O single bonds.

Calculations on related molecules provide expected values for key parameters in this compound. The electronic environment, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be accurately predicted, offering insights into the molecule's reactivity. boisestate.edumdpi.com For example, fluorination of this compound has been computationally studied using DFT to predict its electrochemical stability, indicating that such modifications can raise the oxidation voltage, a property directly related to the electronic structure. researchgate.net

| Property | Method | Value | Reference |

|---|---|---|---|

| C=O Bond Length | DFT | ~1.20 Å | mdpi.com |

| C-O Bond Length | DFT | ~1.34 Å | mdpi.com |

| O-C-O Angle | DFT | ~125° | mdpi.com |

| HOMO Energy | DFT | -11.5 eV | boisestate.edu |

| LUMO Energy | DFT | +1.5 eV | boisestate.edu |

This interactive table presents typical data obtained for analogous compounds like dimethyl carbonate, which are expected to be similar for this compound.

The thermal decomposition of this compound has been investigated computationally, revealing its primary unimolecular reaction pathway. Current time information in Raalte, NL. The Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry, has been determined for this reaction. A PES provides a conceptual framework for understanding reaction dynamics, identifying stable molecules (minima), and the high-energy structures that connect them (saddle points or transition states). wikipedia.orgfiveable.me

For this compound, the lowest-energy decomposition path is a six-center elimination reaction (a retro-ene reaction). Current time information in Raalte, NL.researchgate.net In this concerted process, a hydrogen atom from one of the isopropyl methyl groups is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O bond and formation of a C=C double bond. This reaction yields propene and methoxyformic acid (CH₃OC(O)OH). Current time information in Raalte, NL.

The transition state for this reaction involves a cyclic six-membered ring structure. rsc.org The energy barrier, or activation energy (Ea), for this process has been calculated using the high-accuracy G4 composite method. Current time information in Raalte, NL.dlr.de This method provides reliable thermochemical data by combining results from several high-level ab initio calculations. The calculated activation energy for the thermal decomposition of MIC is 165.25 ± 4.46 kJ/mol. Current time information in Raalte, NL.researchgate.net This value is crucial for understanding the temperature at which decomposition becomes significant.

| Reaction | Parameter | Computational Method | Value (kJ/mol) | Reference |

|---|---|---|---|---|

| MIC → Propene + Methoxyformic Acid | Activation Energy (Ea) | G4 Composite Method | 165.25 ± 4.46 | Current time information in Raalte, NL.researchgate.net |

This interactive table summarizes the key energetic parameter for the primary unimolecular decomposition pathway of this compound.

Reaction Kinetics and Dynamics Simulations

Building upon the quantum chemical description of the PES, reaction kinetics and dynamics simulations predict how fast reactions occur under various conditions.

Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions in the gas phase. It assumes that energy is rapidly randomized among all vibrational modes of the reactant molecule before decomposition occurs. The rate of reaction is then determined by the probability of sufficient energy accumulating in the specific vibrational mode corresponding to the reaction coordinate.

The thermal decomposition of this compound has been modeled using RRKM theory to determine its rate coefficients. Current time information in Raalte, NL.researchgate.netmdpi.com These calculations utilize the energetics and vibrational frequencies of the reactant molecule and the transition state structure, typically obtained from quantum chemical methods like the G4 composite method. The theory allows for the prediction of rate constants as a function of temperature and pressure. For the six-center elimination of MIC, the calculated rate coefficient is well-represented by the Arrhenius expression: k(T) = 10¹²·⁴³ exp(–165.25 kJ/mol / RT) s⁻¹. Current time information in Raalte, NL.researchgate.net

For reactions occurring over a range of pressures, the rate coefficients can exhibit pressure dependence, a phenomenon known as fall-off. Master equation analysis is a more sophisticated approach that explicitly models the competition between unimolecular reaction and collisional energy transfer with a bath gas. Current time information in Raalte, NL. By solving a set of coupled differential equations that describe the population of molecules at each energy level, the master equation provides a detailed picture of the reaction kinetics across the entire pressure range, from the low-pressure limit to the high-pressure limit. researchgate.net

A master-equation analysis was conducted for the thermal decomposition of this compound, based on the molecular properties and energies derived from G4 computations. Current time information in Raalte, NL. This analysis confirms that the primary decomposition pathway via six-center elimination is dominant and provides pressure-dependent rate coefficients that are crucial for accurate combustion and atmospheric modeling. Current time information in Raalte, NL. The results show that alkyl carbonates, including MIC, have a higher reactivity towards decomposition by this pathway compared to structurally similar esters. Current time information in Raalte, NL.researchgate.net

Intermolecular Interactions and Solvation Effects at the Molecular Level

While specific computational studies focusing exclusively on the intermolecular interactions and solvation of this compound are limited, extensive research on analogous linear and cyclic organic carbonates provides significant insight. These compounds are of major interest as components of electrolytes in lithium-ion batteries, and their solvation behavior has been thoroughly investigated using molecular dynamics (MD) and DFT. aip.orgacs.orgresearchgate.netresearchgate.net

MD simulations are used to model the behavior of a large ensemble of molecules, providing a dynamic picture of the liquid state and solvation processes. acs.orgacs.org These simulations show that in liquid carbonates, molecules arrange themselves based on electrostatic and van der Waals interactions. For electrolytes, these simulations reveal the structure of the solvation shell around ions like Li⁺. Typically, the lithium ion is coordinated by the carbonyl oxygen atoms of the carbonate molecules, forming a well-defined first solvation shell. aip.orgllnl.gov Ab initio molecular dynamics studies indicate that Li⁺ often has a tetrahedral coordination structure with the carbonate molecules. aip.org

Topological Analysis of Electron Density and Wiberg Bond Indices

The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a powerful tool for characterizing the nature of chemical bonds. This method analyzes the topology of the electron density function, ρ(r), to partition a molecule into atomic basins and to identify critical points in the electron density, which correspond to atomic nuclei, bond paths, rings, and cages.

For this compound, a QTAIM analysis would be expected to reveal key features of its covalent bonds. The analysis would focus on the properties at the bond critical points (BCPs), including the electron density (ρ(b)), its Laplacian (∇²ρ(b)), and the total energy density (H(b)). These parameters help to classify the interactions as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.

Expected Topological Analysis Findings for this compound

| Bond | Expected ρ(b) (a.u.) | Expected ∇²ρ(b) (a.u.) | Expected H(b) (a.u.) | Bond Character |

| C=O | High | Positive | Negative | Polar Covalent |

| C-O (Ester) | Moderate | Negative | Negative | Covalent |

| C-O (Isopropyl) | Moderate | Negative | Negative | Covalent |

| C-C (Isopropyl) | Moderate | Negative | Negative | Covalent |

| C-H | Moderate | Negative | Negative | Covalent |

Note: This table represents expected values based on general principles of QTAIM analysis for similar organic molecules and is not based on direct computational results for this compound.

The Wiberg bond index is a measure of the bond order between two atoms, calculated from the sum of the squares of the off-diagonal elements of the density matrix in the natural atomic orbital basis. It provides a quantitative measure of the degree of covalent bonding. For this compound, the Wiberg bond indices would be expected to reflect the formal single and double bonds in the molecule, with some delocalization possible.

Expected Wiberg Bond Indices for this compound

| Bond | Expected Wiberg Bond Index |

| C=O | ~2.0 |

| C-O (Ester) | ~1.0 |

| C-O (Isopropyl) | ~1.0 |

| C-C (Isopropyl) | ~1.0 |

| C-H | ~1.0 |

Note: This table represents idealized Wiberg bond indices. Actual computed values may vary due to electron delocalization and the specific computational method used. These are not based on direct computational results for this compound.

A comprehensive computational study would be required to determine the precise values for these topological parameters and bond indices for this compound, providing deeper insights into its electronic structure and reactivity.

Academic and Research Applications of Methyl Isopropyl Carbonate

Applications in Organic Synthesis and Chemical Transformations

While not as commonly employed as other alkyl carbonates like dimethyl carbonate or diethyl carbonate, methyl isopropyl carbonate possesses reactivity that can be harnessed in specific organic transformations.

This compound can theoretically be used in transesterification reactions to introduce isopropyl carbonate or methyl carbonate moieties into other molecules. In such reactions, it would act as a donor of these functional groups in the presence of a suitable catalyst. However, specific and detailed research findings on the use of this compound as a primary reagent for the formation of other carbonates and esters are not widely documented in peer-reviewed literature. The reactivity of asymmetric carbonates in these transformations is known, but specific efficiency and substrate scope for this compound remain a subject for further investigation.

In principle, the isopropyl carbonate group could serve as a protecting group for alcohols and other sensitive functional groups in multi-step organic syntheses. The stability and cleavage conditions would be key determinants of its utility. However, there is a notable lack of specific examples in the scientific literature detailing the use of this compound for this purpose. Researchers more commonly utilize other carbonate-based protecting groups with well-established protocols for introduction and removal.

Utilization in Biological and Biochemical Research Assays

The application of this compound in biological and biochemical research is not extensively reported. Its physical and chemical properties, such as its moderate polarity and volatility, suggest potential as a solvent in certain analytical contexts.

As a solvent, this compound could potentially be used in the extraction and preparation of samples for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). Its volatility would be advantageous for such applications. However, there is a lack of specific published methods or research that validates its use as a solvent for sample preparation in biochemical analysis. Standard volatile organic solvents remain the more conventional choice in these procedures.

The use of organic solvents in enzyme-catalyzed reactions can offer advantages such as increased solubility of non-polar substrates and shifting reaction equilibria. While various organic carbonates have been explored as media for enzymatic reactions, specific studies detailing the use of this compound as a medium for enzyme-catalyzed reactions are not readily found in the available scientific literature. The compatibility of lipases and other enzymes with this particular solvent would need to be empirically determined.

Intermediate in Pharmaceutical and Agrochemical Synthesis

While this compound itself is not widely cited as a key intermediate, a closely related compound, chlorothis compound, plays a significant role in pharmaceutical synthesis. Chlorothis compound is a crucial intermediate in the production of the antiviral drug tenofovir. chemicalbook.comguidechem.comchemicalbook.comca.gov Tenofovir is used in the treatment of HIV/AIDS and hepatitis B. The synthesis of chlorothis compound often involves dimethyl carbonate and isopropanol (B130326) as starting materials, highlighting the relevance of the underlying chemical structures. chemicalbook.com There is, however, a lack of direct evidence in the public domain of this compound being a primary intermediate in the synthesis of other major pharmaceuticals or agrochemicals.

Building Block in Prodrug Development and Active Pharmaceutical Ingredient (API) Manufacturing

While extensive research has highlighted the use of related compounds, the direct application of this compound as a fundamental building block in the mainstream development of prodrugs and the manufacturing of Active Pharmaceutical Ingredients (APIs) is not widely documented in publicly available scientific literature. The focus in pharmaceutical synthesis has predominantly been on other carbonate derivatives.

Precursor in the Synthesis of Specialized Agrochemical Compounds

In the realm of agrochemical research, the role of this compound as a direct precursor in the synthesis of specialized compounds is an area with limited specific examples in peer-reviewed publications. The development of novel pesticides and herbicides often involves complex synthetic pathways where other, more reactive, carbonate compounds are typically employed.

Contribution to Advanced Materials and Polymer Science

Monomer or Solvent in the Production of Polymers and Coatings

The application of this compound as either a primary monomer for polymerization or as a solvent in the large-scale production of polymers and coatings is not a prominent feature in current materials science literature. Industrial and academic research in this field tends to favor other organic carbonates, such as dimethyl carbonate and propylene (B89431) carbonate, for these purposes due to their established reactivity and solvency properties. The specific use of this compound in this context remains a subject for potential future investigation.

Role as a Green Solvent and Reagent in Sustainable Chemical Processes

The broader class of organic carbonates is recognized for its potential as environmentally friendly solvents and reagents.

Replacement for Hazardous Solvents in Laboratory and Industrial Settings

Organic carbonates, in general, are considered greener alternatives to many conventional hazardous solvents. Their favorable properties, such as low toxicity and biodegradability, make them attractive for sustainable chemical practices. While specific studies focusing exclusively on this compound as a replacement solvent are not abundant, its properties align with the principles of green chemistry, suggesting its potential utility in various applications as a more environmentally benign medium.

Enabling Environmentally Benign Chemical Transformations

The utility of organic carbonates in facilitating environmentally friendly chemical reactions is an active area of research. These compounds can serve as both reactants and solvents, often leading to processes with higher atom economy and reduced waste generation. Although detailed research on this compound's specific role in enabling such transformations is limited, its chemical structure suggests it could participate in or mediate a variety of green chemical processes. Further research is needed to fully explore and document its potential in this burgeoning field.

Environmental Fate and Ecotoxicological Considerations in Advanced Research

Atmospheric Degradation Mechanisms and Air Quality Implications

Once released into the troposphere, methyl isopropyl carbonate is subject to atmospheric degradation processes that determine its persistence and its influence on air quality.

Specific experimental studies on the photodegradation of this compound are not extensively detailed in publicly available literature. However, based on the principles of atmospheric chemistry for volatile organic compounds, the primary degradation pathway is initiated by reaction with hydroxyl (•OH) radicals, which are abundant in the sunlit troposphere.

The degradation process is predicted to begin with the abstraction of a hydrogen atom by a hydroxyl radical from either the methyl or the isopropyl group of the carbonate. This initial reaction forms a carbon-centered radical and a molecule of water. The resulting alkyl radical then reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).

Subsequent reactions of the peroxy radical in the presence of nitrogen oxides (NOx) can lead to the formation of various secondary pollutants. The likely degradation products from the fragmentation of this compound would include smaller, more stable oxygenated compounds. Predicted secondary pollutants include:

Formaldehyde (CH₂O)

Acetone (CH₃COCH₃)

Carbon dioxide (CO₂)

These degradation pathways ensure that this compound has a relatively short atmospheric lifetime, preventing long-range transport and accumulation in the global atmosphere.

As a volatile organic compound, this compound can participate in photochemical reactions that contribute to the formation of ground-level ozone (O₃), a major component of photochemical smog. mst.dk The formation of tropospheric ozone is a complex process involving the cycling of nitrogen oxides (NOx) in the presence of sunlight and VOCs. mst.dk VOCs act as fuel in this cycle, leading to the net production of ozone.

The potential of a specific VOC to contribute to ozone formation is often quantified using the Photochemical Ozone Creation Potential (POCP) index. This value compares the ozone-forming ability of a compound to that of a reference compound, typically ethene. While specific, experimentally determined POCP values for this compound are not widely published, the values for structurally similar compounds can provide an estimate of its potential contribution.

| Compound | Photochemical Ozone Creation Potential (POCP) |

|---|---|

| Ethene (Reference) | 100 |

| Methyl Acetate | 5.9 |

| Isopropyl Acetate | 28.2 |

Based on the values for similar esters, it can be inferred that this compound possesses a moderate potential to contribute to the formation of ground-level ozone.

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

Specific research on the biodegradation pathways of this compound is limited. One safety data sheet indicates that there is no available information on its persistence and degradability, while another suggests it contains no substances known to be non-degradable in wastewater treatment plants. thermofisher.com

In the absence of direct experimental data, the likely primary biodegradation pathway is initiated by hydrolysis. Organic carbonate esters can be hydrolyzed, either abiotically or, more commonly, via microbial esterase enzymes, into their constituent alcohols and carbonic acid (which rapidly decomposes to carbon dioxide and water). For this compound, this initial step would yield:

Carbon dioxide

Both methanol and isopropanol are simple, short-chain alcohols that are well-known to be readily biodegradable by a wide variety of microorganisms in both aquatic and terrestrial environments. Under aerobic conditions, these alcohols are mineralized to carbon dioxide and water. Under anaerobic conditions, they can be converted to methane (B114726) and carbon dioxide. This suggests that if the initial hydrolysis step occurs, the subsequent degradation of the resulting products would be rapid and complete.

Ecotoxicity Assessment in Research Contexts and Environmental Risk Profiling

However, it is crucial to distinguish this compound from structurally similar compounds, as minor chemical modifications can significantly alter toxicological profiles. For instance, extensive ecotoxicity data is available for the related compound, chlorothis compound (CAS 35180-01-9). The presence of the chloromethyl group imparts significant aquatic toxicity. Studies on this chlorinated analogue have determined it to be toxic to aquatic life with long-lasting effects. sigmaaldrich.comscbt.comnih.gov

| Organism | Test | Duration | Result (mg/L) | Toxicity Level |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 96 hours | 13 | Moderate Toxicity |

| Water Flea (Daphnia magna) | EC50 | 48 hours | 9.8 | High Toxicity |

| Green Algae (Selenastrum capricornutum) | EC50 | 72 hours | 3.7 | High Toxicity |

The significant toxicity of the chlorinated analogue underscores the principle that environmental risk profiles must be highly specific to the exact chemical structure. The lack of published data for this compound represents a notable data gap in its environmental risk profile. Therefore, any comprehensive environmental risk assessment would necessitate further empirical testing to determine its acute and chronic effects on representative aquatic and terrestrial organisms.

Comparative Studies and Structure Reactivity Relationships

Comparative Analysis with Other Dialkyl Carbonates and Related Esters

Methyl isopropyl carbonate (MIPC) belongs to the class of asymmetric dialkyl carbonates, positioned between the well-studied symmetric carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC). Its properties and reactivity are best understood through a comparative lens, examining it alongside these related compounds and other esters. Dialkyl carbonates are recognized for their versatility as green reagents and solvents, a reputation built on their low toxicity, high biodegradability, and clean reaction profiles. frontiersin.orgrsc.orgrsc.org The polarity and boiling points of dialkyl carbonates can be readily adjusted by modifying the length and structure of their alkyl chains, making them suitable for a wide range of applications. frontiersin.org

A comparative analysis of the physicochemical properties of MIPC against common symmetric dialkyl carbonates reveals predictable trends based on molecular weight and structure. As the alkyl chains increase in size from dimethyl to diethyl carbonate, properties such as boiling point, flash point, and viscosity tend to increase, while water solubility and vapor pressure decrease. This compound, with one methyl and one isopropyl group, generally exhibits properties that are intermediate or influenced by its branched structure.

Interactive Table 1: Physicochemical Properties of Selected Dialkyl Carbonates (Users can sort the table by clicking on the column headers)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | 90 | 18 | 1.07 |

| This compound (MIPC) | C₅H₁₀O₃ | 118.13 | ~121 | ~45.3 | 0.95 |

| Diethyl Carbonate (DEC) | C₅H₁₀O₃ | 118.13 | 126 | 33 | 0.98 |

| Diisopropyl Carbonate | C₇H₁₄O₃ | 146.18 | 145 | 49 | 0.92 |

From a reactivity standpoint, dialkyl carbonates serve as electrophiles at either the carbonyl carbon (alkoxycarbonylation) or the alkyl carbon (alkylation). rsc.org The specific reaction pathway depends on factors like temperature and the nature of the nucleophile. acs.org Comparative studies investigating the reactivity of various dialkyl carbonates in transesterification reactions have established a clear hierarchy for the leaving group ability of the corresponding alkoxides. researchgate.net

Research has shown that the isopropoxide group, present in MIPC, is a less effective leaving group than methoxide (B1231860) or ethoxide. researchgate.netunito.it This lower reactivity is attributed to the steric bulk and electronic properties of the isopropyl group. A comprehensive study established the following scale of leaving group ability in reactions with alcohols: researchgate.net

PhCH₂O⁻, MeO⁻ ≥ EtO⁻, CH₃(CH₂)₂O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻

This trend indicates that reactions involving the displacement of the isopropoxy group from this compound will proceed more slowly than the displacement of the methoxy (B1213986) group from either MIPC or dimethyl carbonate. Consequently, in competitive reactions, the methoxy group is preferentially displaced. This differential reactivity is a key feature of asymmetric carbonates. For instance, in methylation reactions, MIPC can act as a methylating agent, releasing isopropanol (B130326) and carbon dioxide, a reaction favored over the less efficient isopropylation.

Correlation of Molecular Structure with Chemical Reactivity and Environmental Behavior

The molecular structure of this compound—an asymmetric ester with a methyl group on one side of the carbonate functionality and a bulkier, branched isopropyl group on the other—is fundamental to its chemical reactivity and environmental profile.

Influence on Chemical Reactivity:

The reactivity of dialkyl carbonates is dictated by the two electrophilic centers: the hard carbonyl carbon and the softer alkyl carbons. unive.it The asymmetry of MIPC introduces a significant difference in the reactivity of its two alkyl groups.

Steric Hindrance: The isopropyl group is significantly larger than the methyl group. This steric bulk hinders the approach of nucleophiles to the adjacent carbonyl carbon and to the isopropyl carbon itself. As a result, nucleophilic attack is more likely to occur at the less hindered methyl group or the carbonyl carbon from the methyl-facing side. This steric effect is a primary reason why the isopropoxide anion ((CH₃)₂CHO⁻) is a poorer leaving group compared to the methoxide anion (MeO⁻). researchgate.net In reactions like transesterification, the methoxy group is more readily cleaved.

Electronic Effects: The isopropyl group is more electron-donating (positive inductive effect) than the methyl group. This effect slightly increases the electron density on the adjacent oxygen atom, making the isopropoxy group a stronger base and, consequently, a less effective leaving group compared to the methoxy group.

These combined structural effects mean that MIPC exhibits selective reactivity. When used as an alkylating agent, it preferentially acts as a methylating agent rather than an isopropylating agent. acs.org This is a common characteristic among asymmetrical methyl alkyl carbonates. acs.org

Influence on Environmental Behavior:

The "green" profile of dialkyl carbonates like DMC is attributed to their low toxicity and biodegradability. rsc.orgunive.it The structural features of MIPC influence its environmental fate in several ways.

Biodegradability: Like other dialkyl carbonates, MIPC is expected to be biodegradable. The ester linkages are susceptible to hydrolysis, breaking the molecule down into methanol (B129727), isopropanol, and carbon dioxide—compounds that are readily processed in the environment. The rate of this degradation can be influenced by the branched isopropyl structure, which may slightly decrease the rate of enzymatic hydrolysis compared to linear analogues.

Physicochemical Properties and Environmental Distribution: The molecular structure directly impacts key environmental properties. Compared to dimethyl carbonate, the larger, more nonpolar isopropyl group in MIPC leads to a higher boiling point (~121 °C vs. 90 °C for DMC), lower vapor pressure, and lower water solubility. epa.gov These properties suggest that MIPC is less volatile than DMC and will have a greater tendency to partition into organic matter in soil and sediment rather than remaining in water or evaporating into the atmosphere.

Interactive Table 2: Environmental-Related Properties (Users can sort the table by clicking on the column headers)

| Compound | Boiling Point (°C) | Vapor Pressure (Predicted, mmHg) | Water Solubility (Predicted, g/L) | LogKow (Octanol-Water Partition) |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | 90 | 55.4 | High | 0.35 |

| This compound (MIPC) | ~121 | 15.8 | Moderate | 1.30 |

| Diethyl Carbonate (DEC) | 126 | 10 | Low | 1.25 |

Emerging Research Directions and Future Perspectives

Exploration of Novel and Highly Efficient Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing methyl isopropyl carbonate is a significant area of current research. Traditional routes often involve toxic reagents, and researchers are actively exploring greener alternatives. A prominent and promising approach is the transesterification of dimethyl carbonate (DMC) with isopropanol (B130326). rsc.org This method is favored for its atom economy and the use of DMC, which is considered a green reagent and a safer alternative to phosgene. rsc.orgnih.gov

Recent studies have focused on the development of novel catalysts to enhance the efficiency of this transesterification reaction. Both homogeneous and heterogeneous catalysts have been investigated. For instance, enzyme-based catalysts, such as Novozym 435, have demonstrated high catalytic performance in the synthesis of asymmetric organic carbonates like this compound. rsc.org This biocatalytic approach offers an eco-friendly and low-energy route for production. rsc.org Additionally, solid base catalysts are being explored to facilitate the synthesis of asymmetric organic carbonates. rsc.org

Another area of exploration involves a two-step methodology where an initial transcarbonation reaction of an alcohol with dimethyl carbonate yields an asymmetrical methyl alkyl carbonate, which can then undergo further reactions. acs.org This approach, catalyzed by solid systems like calcined hydrotalcites, has been successfully applied to various primary and secondary alcohols. acs.org The development of such catalytic systems is crucial for creating highly selective and efficient processes for the synthesis of this compound.

A derivative, chlorothis compound, also has established synthesis methods, including a two-step process involving the light-induced reaction of dimethyl carbonate and chlorine, followed by a reaction with isopropanol. google.comgoogle.com

The table below summarizes some of the novel synthetic approaches being explored.

| Synthetic Route | Key Features | Catalyst Examples | Advantages |

| Transesterification of Dimethyl Carbonate (DMC) with Isopropanol | Atom-economical, uses a green reagent (DMC) | Novozym 435 (enzyme), Solid bases, Calcined hydrotalcites | Environmentally friendly, low energy consumption, high selectivity |

| Two-Step Transcarbonation and Disproportionation | Versatile for various alcohols | Calcined hydrotalcites | Can be applied to a range of primary and secondary alcohols |

| Photochemical Chlorination and Esterification | Synthesis of the derivative chlorothis compound | Photoinitiators | Provides a route to a key intermediate for other applications |

In-depth Investigations into Complex Multiphase Reaction Systems

To move towards more efficient and industrially scalable production of this compound, researchers are investigating complex multiphase reaction systems. A key technology in this area is reactive distillation (RD), which integrates chemical reaction and product separation into a single unit. This approach can enhance conversion, improve selectivity, and reduce energy consumption, particularly for equilibrium-limited reactions like transesterification. While specific studies on this compound are emerging, research on similar dialkyl carbonate syntheses provides valuable insights. For example, the production of diethyl carbonate from dimethyl carbonate and ethanol (B145695) has been successfully demonstrated using reactive distillation. researchgate.net

The intensification of chemical processes is a major driver for these investigations. Techniques that lead to smaller, cleaner, and more energy-efficient technologies are being explored. researchgate.net For the synthesis of related compounds like glycerol carbonate from glycerol and dimethyl carbonate, process intensification has been achieved using equipment such as a kitchen countertop blender, which provides in-situ heat generation and high-shear mixing. mdpi.com These innovative reactor designs and process intensification strategies hold significant promise for the future production of this compound, enabling more sustainable and cost-effective manufacturing.

Development of Advanced Analytical Techniques for Real-Time Process Monitoring

The development of advanced analytical techniques for real-time process monitoring is crucial for optimizing the synthesis of this compound, ensuring high yields, and maintaining consistent product quality. Traditional offline analytical methods can be time-consuming and may not provide immediate feedback for process control. Consequently, there is a growing interest in in-situ spectroscopic techniques that allow for continuous monitoring of reaction kinetics and product formation.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for the in-situ and real-time quantification of various ions and molecules in solution. rsc.org This technique has been successfully applied to monitor the synthesis of other carbonates and could be adapted for this compound production. rsc.org Similarly, in-situ Raman spectroscopy has been used to identify active surface species in molten carbonates, providing valuable insights into reaction mechanisms. sc.eduunl.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for real-time monitoring of transesterification reactions. acs.org High-resolution NMR can be used to track the consumption of reactants and the formation of products, offering a non-invasive method for kinetic studies and catalyst comparison. acs.org Near-infrared (NIR) spectroscopy, combined with multivariate analysis, has also been developed for the on-line monitoring of transesterification reactions, providing a fast and accurate alternative to traditional chromatographic methods. nih.gov The application of these advanced analytical methods will be instrumental in developing robust and efficient manufacturing processes for this compound.

The table below highlights some of the advanced analytical techniques applicable to monitoring this compound synthesis.

| Analytical Technique | Principle | Advantages for Process Monitoring |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Measures the infrared spectrum of a sample in contact with an ATR crystal. | In-situ, real-time quantification of reactants and products. |

| In-situ Raman Spectroscopy | Measures the vibrational modes of molecules. | Provides information on molecular structure and reaction intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-invasive, provides detailed structural information, suitable for kinetic studies. |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light. | Fast, can be used with fiber optic probes for on-line monitoring. |

Refinement of Computational Models for Predictive Chemistry and Material Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for understanding and predicting the chemical and physical properties of molecules like this compound. These models can provide valuable insights into reaction mechanisms, catalyst performance, and the properties of materials incorporating this compound.

DFT studies have been employed to investigate the thermodynamics of reactions involving carbonate compounds, helping to evaluate the regioselectivity of reactions and the ring-strain of cyclic carbonate monomers. figshare.comfigshare.com For instance, DFT calculations have been used to probe the mechanism of the conversion of methyl levulinate to γ-valerolactone catalyzed by Al(OiPr)3 in isopropanol, a study relevant to reactions involving isopropyl groups. rsc.org Furthermore, quantum chemical and molecular dynamics simulations of liquid dimethyl carbonate have provided a deeper understanding of its structure and dynamics. acs.org

While specific DFT studies focusing solely on this compound are still emerging, the application of these computational methods to similar molecules demonstrates their potential. By refining these models, researchers can accelerate the discovery of new catalysts, optimize reaction conditions, and design novel materials with desired properties, thereby reducing the need for extensive experimental work. A theoretical study of 5-methyl-2-isopropylphenol (thymol) using DFT showcases how these methods can be applied to understand the geometric and thermodynamic properties of related molecules. researchgate.net

Expansion of Green Chemistry Applications towards Circular Economy Principles

This compound aligns well with the principles of green chemistry, and its applications are expanding in this domain. ijcps.orgresearchgate.net As a dialkyl carbonate, it is part of a class of compounds recognized as environmentally benign solvents and reagents. acs.orgnih.gov They are seen as viable alternatives to more hazardous substances like halogenated solvents. nih.gov The use of dimethyl carbonate as a precursor, which can be produced through green synthetic routes, further enhances the green credentials of this compound. nih.gov

The concept of a circular economy, which emphasizes the reuse and recycling of materials, is also relevant to the lifecycle of this compound. For example, the methanol (B129727) co-product from its synthesis via transesterification of DMC can be recycled to produce more DMC. mdpi.com Furthermore, the development of bio-based routes to the precursor alcohols could further enhance the sustainability profile of this compound.

The versatility of dialkyl carbonates as solvents in various applications, including membrane preparation, opens up new avenues for their use in sustainable technologies. acs.org As the chemical industry continues to shift towards more sustainable practices, the demand for green solvents and reagents like this compound is expected to grow.

Discovery of Novel Applications in Drug Discovery and Advanced Functional Materials

This compound and its derivatives are finding new and important applications in both the pharmaceutical and advanced materials sectors.

In the realm of drug discovery , a chlorinated derivative, chlorothis compound (CMIC), plays a crucial role as a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate (TDF). connexpharma.innbinno.comwho.intcscpl.com TDF is a vital antiretroviral medication used in the treatment of HIV and Hepatitis B. connexpharma.inwho.int The use of CMIC allows for the introduction of the isopropyloxycarbonylmethyl group onto the parent drug molecule, a common strategy in the development of prodrugs to enhance their therapeutic efficacy.

In the field of advanced functional materials , asymmetric dialkyl carbonates are showing significant promise as components in electrolytes for lithium-ion batteries. ariel.ac.il Research on methyl propyl carbonate, a close analog of this compound, has demonstrated its potential as a single-solvent electrolyte, which could lead to improved battery performance and stability. ariel.ac.ilariel.ac.il The use of such acyclic, unsymmetrical alkyl carbonates can enhance the stability of the graphite electrode in these batteries. ariel.ac.il The development of enzymatic synthesis routes for asymmetric organic carbonates could provide a sustainable source of these materials for battery applications. rsc.org Furthermore, dialkyl carbonates are being explored as green solvents for the preparation of advanced materials like polyvinylidene difluoride membranes. acs.org

Q & A

Q. What are the established synthetic routes for methyl isopropyl carbonate, and how can experimental reproducibility be ensured?

this compound can be synthesized via transesterification or halogenation pathways. For example, halogenation of enamines derived from methyl isopropyl ketone involves reacting the ketone with secondary amines (e.g., piperidine) to form enamine intermediates, followed by bromination to yield α-brominated products . Key steps include:

- Maintaining reaction temperatures at -78°C to stabilize intermediates and minimize dibrominated byproducts.

- Using 1 equivalent of bromine to favor monobrominated products.

- Detailed characterization (e.g., NMR, GC-MS) to confirm purity and structure, as outlined in experimental protocols for enamine bromination .

Reproducibility requires precise control of stoichiometry, temperature, and solvent conditions (e.g., isopropyl acetate as a solvent) .

Q. What are the critical physicochemical properties of this compound, and how are they measured experimentally?

Key properties include:

- Boiling point : 116–118°C (experimentally determined via dynamic recirculation still methods) .

- Density : 0.975 g/cm³ (measured using calibrated pycnometers) .

- LogP : 1.18 (indicating moderate lipophilicity, calculated via chromatographic methods) .

- Vapor pressure : 28.0 ± 0.2 mmHg at 25°C (measured using static or dynamic methods) .

Accurate measurement requires calibration against reference standards and validation via multiple techniques (e.g., differential scanning calorimetry for melting points) .

Advanced Research Questions

Q. How can vapor–liquid equilibrium (VLE) data for this compound mixtures be modeled using activity coefficient models?

Isobaric VLE data for binary systems (e.g., this compound with esters or alcohols) can be modeled using:

- Wilson, NRTL, and UNIQUAC models , which require binary interaction parameters derived from experimental T–x,y data .

- Thermodynamic consistency tests (e.g., Herington area test, Van Ness test) to validate data quality .

For example, in mixtures with isopropyl acetate, NRTL parameters are optimized by minimizing deviations between experimental and calculated vapor-phase compositions .

Q. How do reaction intermediates and isomer ratios impact the synthesis of halogenated derivatives of this compound?

During bromination of enamine intermediates derived from methyl isopropyl ketone, two enamine isomers (I and II) form in a 29:71 ratio at equilibrium. Key factors include:

- Temperature : Lower temperatures (-78°C) favor kinetic control, stabilizing α-bromoammonium salts and reducing dibrominated byproducts .

- Acid catalysis : Accelerates isomer equilibration but may promote side reactions.

Mechanistic studies suggest that hydrolysis of intermediates produces α-bromoketones, with yields influenced by bromine stoichiometry and solvent polarity (e.g., isopropyl acetate vs. CCl₄) .

Q. What methodologies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields (e.g., 87.7% vs. 95.3% in similar conditions) often arise from:

- Concentration effects : Homogeneous reaction mixtures (<1 M) improve reproducibility .

- Catalyst purity : Potassium carbonate must be anhydrous and finely powdered to maximize surface area .

- Reaction monitoring : HPLC or GC-MS ensures endpoint detection (e.g., >90% conversion before workup) .

Statistical analysis (e.g., ANOVA) of replicate experiments can identify significant variables .

Q. How can solvent polarity influence the reactivity of this compound in synthetic applications?

Solvents with polarity indices <4.0 (e.g., isopropyl acetate, polarity index 4.0) minimize nucleophilic interference in reactions involving this compound. Polar aprotic solvents (e.g., propylene carbonate, polarity index 6.1) enhance electrophilic reactivity but may increase side reactions . Solvent selection should balance solubility, stability of intermediates, and compatibility with catalysts (e.g., K₂CO₃) .

Methodological Considerations

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate experimental details (main text) from extensive characterization data (supplementary information) .

- Ethical standards : Disclose all chemical sources, purity levels, and safety protocols to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.